Cas no 1154987-03-7 (2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol)

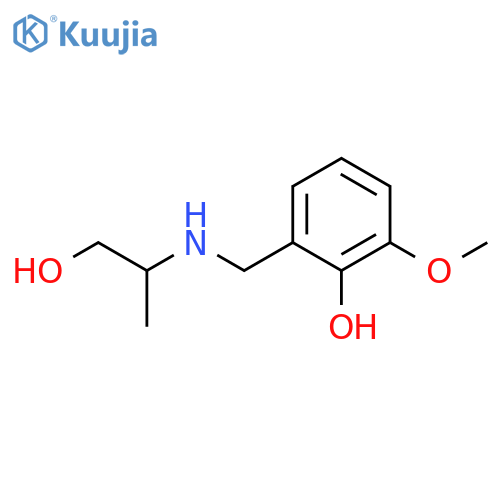

1154987-03-7 structure

商品名:2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol

2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- Phenol, 2-[[(2-hydroxy-1-methylethyl)amino]methyl]-6-methoxy-

- 2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol

-

- インチ: 1S/C11H17NO3/c1-8(7-13)12-6-9-4-3-5-10(15-2)11(9)14/h3-5,8,12-14H,6-7H2,1-2H3

- InChIKey: WQPJRCOLHZMQHJ-UHFFFAOYSA-N

- ほほえんだ: C1(O)=C(OC)C=CC=C1CNC(C)CO

2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-166110-10.0g |

2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol |

1154987-03-7 | 10.0g |

$4729.0 | 2023-02-17 | ||

| Enamine | EN300-166110-50mg |

2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol |

1154987-03-7 | 50mg |

$468.0 | 2023-09-21 | ||

| Enamine | EN300-166110-5000mg |

2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol |

1154987-03-7 | 5000mg |

$1614.0 | 2023-09-21 | ||

| Enamine | EN300-166110-0.1g |

2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol |

1154987-03-7 | 0.1g |

$968.0 | 2023-02-17 | ||

| Enamine | EN300-166110-0.05g |

2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol |

1154987-03-7 | 0.05g |

$924.0 | 2023-02-17 | ||

| Enamine | EN300-166110-0.25g |

2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol |

1154987-03-7 | 0.25g |

$1012.0 | 2023-02-17 | ||

| Enamine | EN300-166110-2.5g |

2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol |

1154987-03-7 | 2.5g |

$2155.0 | 2023-02-17 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01005756-1g |

2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol |

1154987-03-7 | 95% | 1g |

¥5481.0 | 2023-03-01 | |

| Enamine | EN300-166110-1.0g |

2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol |

1154987-03-7 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-166110-5.0g |

2-{[(1-hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol |

1154987-03-7 | 5.0g |

$3189.0 | 2023-02-17 |

2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

1154987-03-7 (2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol) 関連製品

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 68551-17-7(Isoalkanes, C10-13)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1154987-03-7)2-{(1-hydroxypropan-2-yl)aminomethyl}-6-methoxyphenol

清らかである:99%

はかる:1g

価格 ($):718.0